molecular formula C11H16F3NO3 B13913224 tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate

tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate

Cat. No.: B13913224
M. Wt: 267.24 g/mol
InChI Key: DXKFQVGYXPRPDW-QMMMGPOBSA-N
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Description

Tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate is a complex organic compound featuring a tert-butyl group, a hydroxymethyl group, and a trifluoromethyl group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the ester bond . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S)-2-(hydroxymethyl)-4-methyl-2,5-dihydropyrrole-1-carboxylate: Similar structure but lacks the trifluoromethyl group.

    Tert-butyl (2S)-2-(hydroxymethyl)-4-(chloromethyl)-2,5-dihydropyrrole-1-carboxylate: Similar structure but has a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These features make it distinct from other similar compounds and valuable for various applications .

Properties

Molecular Formula

C11H16F3NO3

Molecular Weight

267.24 g/mol

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h4,8,16H,5-6H2,1-3H3/t8-/m0/s1

InChI Key

DXKFQVGYXPRPDW-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=C[C@H]1CO)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC1CO)C(F)(F)F

Origin of Product

United States

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